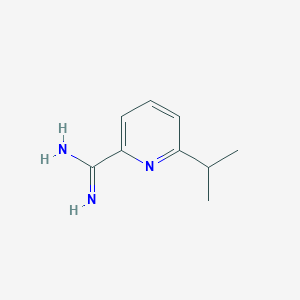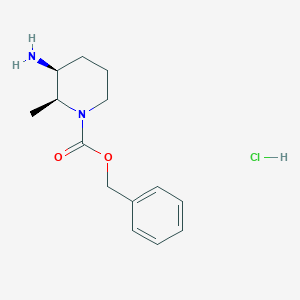
5-Cyclopentyl-1-methyl-1H-1,2,3-triazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- is a chemical compound with the following structure:
- It belongs to the class of triazole carboxylic acids , which are derivatives of 1,2,3-triazoles.
- The compound’s structure includes a five-membered cyclopentyl ring fused to a triazole ring, with a carboxylic acid functional group.
- It is used in various scientific and industrial applications due to its unique properties.
5-Cyclopentyl-1-methyl-1H-1,2,3-triazole-4-carboxylic acid: Cyclopentyl−methyl−triazole−carboxylic acid
.Méthodes De Préparation
Synthetic Routes: One common synthetic route involves the reaction of with followed by carboxylation.
Reaction Conditions: The reaction typically occurs under mild conditions, using appropriate catalysts and solvents.
Industrial Production:
Analyse Des Réactions Chimiques
Reactivity: The compound can undergo various reactions, including , , and .
Common Reagents and Conditions:
Major Products: The major products depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for potential biological activities (e.g., antimicrobial, antitumor).
Medicine: Research into its pharmacological properties and potential drug development.
Industry: May find applications in materials science or as intermediates in organic synthesis.
Mécanisme D'action
- The exact mechanism of action for this compound depends on its specific application.
- If used as a drug candidate, it likely interacts with specific molecular targets or pathways relevant to its intended effect (e.g., enzyme inhibition, receptor binding).
Comparaison Avec Des Composés Similaires
Similar Compounds: Other triazole carboxylic acids, such as , share structural similarities.
Uniqueness: The cyclopentyl substitution in this compound sets it apart from other triazole derivatives.
Remember that this information is based on available data, and further research may provide additional insights
Propriétés
Formule moléculaire |
C9H13N3O2 |
|---|---|
Poids moléculaire |
195.22 g/mol |
Nom IUPAC |
5-cyclopentyl-1-methyltriazole-4-carboxylic acid |
InChI |
InChI=1S/C9H13N3O2/c1-12-8(6-4-2-3-5-6)7(9(13)14)10-11-12/h6H,2-5H2,1H3,(H,13,14) |
Clé InChI |
JNVCUDQTLVAELV-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=C(N=N1)C(=O)O)C2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[Allyl-(2-methoxy-phenyl)-sulfamoyl]-benzoic acid](/img/structure/B13079124.png)

![5-Bromo-1-[(oxan-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13079130.png)





amine](/img/structure/B13079169.png)
![2-[(4Z)-Oxepan-4-ylidene]acetic acid](/img/structure/B13079181.png)




